Cas no 245556-52-9 (2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine)

2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine is a pyrazole derivative with a chloro-substituted benzyl group and a phenyl substituent at the 5-position. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may serve as a scaffold for biologically active molecules. The presence of the amine functional group at the 3-position enhances its potential for further derivatization, enabling the synthesis of diverse analogs. Its chloro-benzyl moiety may contribute to improved lipophilicity and binding affinity in target interactions. This compound is typically utilized in research settings for the development of pharmacologically relevant molecules, particularly in the exploration of kinase inhibitors or other therapeutic agents.
2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine structure
245556-52-9 structure
商品名:2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine
CAS番号:245556-52-9
MF:C16H14ClN3
メガワット:283.755462169647
CID:5922574
PubChem ID:814441

2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine 化学的及び物理的性質

名前と識別子

    • 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine
    • 1H-Pyrazol-5-amine, 1-[(4-chlorophenyl)methyl]-3-phenyl-
    • EN300-7432065
    • CHEMBL1309913
    • HMS1552N08
    • [2-(4-chlorobenzyl)-5-phenyl-pyrazol-3-yl]amine
    • Oprea1_423450
    • 245556-52-9
    • AKOS000610789
    • Oprea1_095994
    • 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine
    • cid_814441
    • TimTec1_006630
    • SMR000174888
    • SCHEMBL14132905
    • 2-[(4-chlorophenyl)methyl]-5-phenyl-3-pyrazolamine
    • 2-[(4-chlorophenyl)methyl]-5-phenylpyrazol-3-amine
    • 2-[(4-chlorophenyl)methyl]-5-phenyl-pyrazol-3-amine
    • 1-[(4-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-5-amine
    • BDBM46382
    • HMS2285I14
    • MLS000562289
    • インチ: 1S/C16H14ClN3/c17-14-8-6-12(7-9-14)11-20-16(18)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11,18H2
    • InChIKey: FRRXTDGETSNRAZ-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=C(Cl)C=C2)C(N)=CC(C2=CC=CC=C2)=N1

計算された属性

  • せいみつぶんしりょう: 283.0876252g/mol
  • どういたいしつりょう: 283.0876252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Predicted)
  • ふってん: 504.8±50.0 °C(Predicted)
  • 酸性度係数(pKa): 3.34±0.10(Predicted)

2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7432065-0.05g
1-[(4-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-5-amine
245556-52-9 95%
0.05g
$121.0 2024-05-24
Enamine
EN300-7432065-0.1g
1-[(4-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-5-amine
245556-52-9 95%
0.1g
$180.0 2024-05-24
Enamine
EN300-7432065-1.0g
1-[(4-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-5-amine
245556-52-9 95%
1.0g
$519.0 2024-05-24
Enamine
EN300-7432065-2.5g
1-[(4-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-5-amine
245556-52-9 95%
2.5g
$1016.0 2024-05-24
Enamine
EN300-7432065-0.5g
1-[(4-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-5-amine
245556-52-9 95%
0.5g
$404.0 2024-05-24
Aaron
AR023MGO-50mg
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine
245556-52-9 95%
50mg
$192.00 2025-03-11
Aaron
AR023MGO-500mg
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine
245556-52-9 95%
500mg
$581.00 2025-02-14
Aaron
AR023MGO-5g
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine
245556-52-9 95%
5g
$2093.00 2023-12-15
1PlusChem
1P023M8C-100mg
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine
245556-52-9 95%
100mg
$276.00 2024-05-21
1PlusChem
1P023M8C-10g
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine
245556-52-9 95%
10g
$2820.00 2024-05-21

2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine 関連文献

2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamineに関する追加情報

Introduction to 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine (CAS No: 245556-52-9)

2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 245556-52-9, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a pyrazole core, which is a heterocyclic aromatic ring system known for its versatility in medicinal chemistry. The presence of both chloro and phenyl substituents on the benzyl group enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The pyrazole moiety in 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine is particularly noteworthy, as pyrazoles have been widely studied for their biological activity. Pyrazoles exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. The introduction of the chloro and phenyl groups into the pyrazole framework modulates its pharmacokinetic and pharmacodynamic profiles, making it an attractive scaffold for drug discovery. Recent studies have highlighted the importance of pyrazole derivatives in the development of small-molecule inhibitors targeting various disease pathways.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine has emerged as a promising candidate in this context. Its structural features allow for selective interactions with biological targets, which is crucial for achieving therapeutic efficacy while minimizing off-target effects. The compound's ability to modulate enzyme activity and receptor binding has been explored in several preclinical studies, demonstrating its potential as a lead compound for further drug development.

The synthesis of 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine involves multi-step organic reactions that highlight the expertise required in pharmaceutical synthesis. The process typically begins with the preparation of the pyrazole core, followed by functionalization with chloro and phenyl groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to ensure high yields and purity. These methods are critical in maintaining the integrity of the compound during production, ensuring that it meets the stringent standards required for pharmaceutical applications.

The biological activity of 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine has been investigated in various in vitro and in vivo models. Studies have shown that this compound exhibits inhibitory effects on key enzymes involved in inflammatory pathways, such as COX-2 and LOX. These findings are particularly relevant given the widespread use of nonsteroidal anti-inflammatory drugs (NSAIDs) for treating chronic inflammatory conditions. Additionally, preliminary data suggest that the compound may have potential applications in oncology, as it demonstrates inhibitory activity against certain cancer cell lines.

The pharmacokinetic properties of 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine are another area of interest. Research has indicated that the compound exhibits good oral bioavailability and moderate tissue distribution, suggesting its feasibility for systemic administration. Furthermore, its metabolic stability has been assessed through in vitro studies using liver microsomes, revealing a favorable profile for further development. These pharmacokinetic characteristics are essential for determining appropriate dosing regimens and ensuring therapeutic efficacy.

The safety profile of 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine is also under investigation. Preliminary toxicology studies have shown that the compound is well-tolerated at moderate doses, with no significant adverse effects observed. However, further extensive studies are required to fully characterize its safety profile before it can be considered for clinical trials. These studies will focus on long-term exposure effects and potential interactions with other drugs commonly used in therapeutic regimens.

The future prospects of 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine are promising, given its unique structural features and demonstrated biological activity. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development process. These partnerships will leverage complementary expertise and resources to bring this promising compound closer to clinical application.

In conclusion, 2-(4-Chloro-benzyl)-5-phenyl strong > -2H-pyrazol -3 - ylamine (CAS No: 245556 -52 -9) represents a significant advancement in pharmaceutical chemistry. Its structural design and functional properties make it a valuable candidate for further drug development. With continued research and collaboration, this compound has the potential to contribute to the treatment of various diseases, offering new hope for patients worldwide.

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